molecular formula C26H38O9 B1151730 ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester CAS No. 919120-78-8

ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester

Cat. No.: B1151730
CAS No.: 919120-78-8
M. Wt: 494.6 g/mol
InChI Key:
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Description

Ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester is a useful research compound. Its molecular formula is C26H38O9 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic and Apoptosis-Inducing Agents

Glycosides, including acacic acid-type saponins (AATS), have shown promise as cytotoxic and apoptosis-inducing agents. These compounds, derived from the Leguminosae family, exhibit potential in cancer therapy due to their ability to induce cell death in cancerous cells. The specific configurations and esterification patterns of these glycosides, such as those with a (6S) configuration and various oligosaccharide moieties, are crucial for their bioactivity. The relevance to ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester lies in the structural similarities and potential for similar bioactivities, making it a candidate for anticancer research (Lacaille‐Dubois et al., 2011).

Enzymatic Roles in Drug Metabolism

The study of esterases, including those involved in drug metabolism, highlights the importance of ester and glycosyl ester hydrolysis in activating or detoxifying therapeutic drugs. This area of research is crucial for understanding how drugs are processed in the body and for developing new therapeutic agents with optimized pharmacokinetic profiles. The relevance to this compound could involve its potential as a substrate or inhibitor of specific esterases, impacting drug efficacy and safety (Fukami & Yokoi, 2012).

Plant and Environmental Health

Research on polysaccharides, such as glucans and xylans, and their pyrolysis products, sheds light on the environmental and agricultural applications of glycosyl esters. Understanding the pyrolytic behavior of these compounds can inform the development of biofuels and environmentally friendly pesticides. The structural and functional similarities suggest that this compound could have applications in these areas, contributing to sustainable agriculture and energy production (Ponder & Richards, 2010).

Future Directions

: PubMed: Diterpenoids from Turraeanthus mannii : PubChem: 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide : PubMed: Anti-tumor promoting diterpenes from the stem bark of Thuja … : PubMed: Mechanisms underlying the vascular and hypotensive actions of the …

Mechanism of Action

Target of Action

The primary target of the compound 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide, also known as ent-Labda-8(17),13-dien-16,15-olid-19-oic acid glucosyl ester, is lipopolysaccharide-activated macrophages . Macrophages play a crucial role in the immune system, responsible for detecting, engulfing and destroying pathogens and apoptotic cells.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . Nitric oxide is a reactive free radical which acts as a bioregulatory agent and, despite its high reactivity, is a fundamental part of several key physiological processes.

Biochemical Pathways

The inhibition of nitric oxide production affects the nitric oxide synthases (NOS) pathway . This pathway is critical in several physiological and pathological processes. The downstream effects of this inhibition are yet to be fully understood and are a topic of ongoing research.

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone has been reported , which could influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the inhibition of nitric oxide production . This can modulate the immune response, as nitric oxide is involved in various immune processes, including the regulation of immune cell activation and direct antimicrobial, antiviral, and antitumor activities.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMGXPVENJOYMP-JXXQLXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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